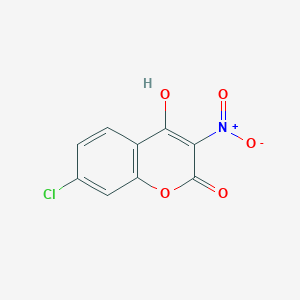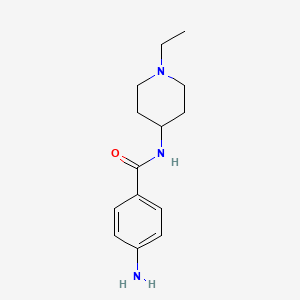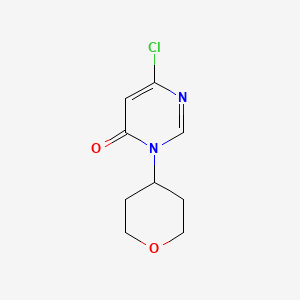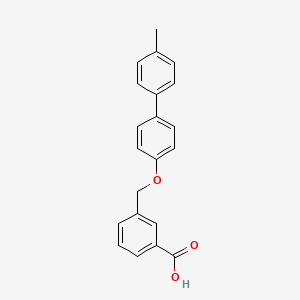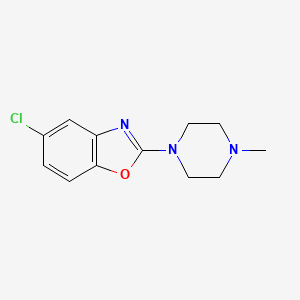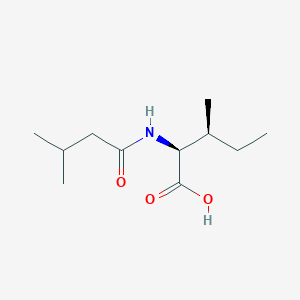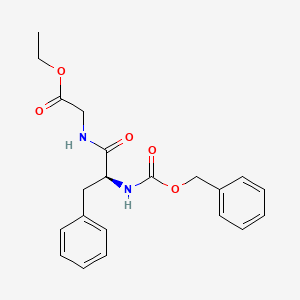
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine and glycine, protected by a carbobenzyloxy (Cbz) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a carbobenzyloxy group, followed by coupling with glycine ethyl ester. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere or acidic conditions using trifluoroacetic acid (TFA).
Coupling: DCC or N,N’-diisopropylcarbodiimide (DIC) with DMAP or N-hydroxysuccinimide (NHS) in organic solvents like dichloromethane or dimethylformamide (DMF).
Major Products:
Hydrolysis: Phenylalanylglycine.
Deprotection: Phenylalanylglycine ethyl ester.
Coupling: Longer peptide chains.
Aplicaciones Científicas De Investigación
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes
Mecanismo De Acción
The mechanism of action of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to peptide bond formation and elongation .
Comparación Con Compuestos Similares
- N-Carbobenzyloxy-glycine ethyl ester
- N-Carbobenzyloxy-alanine ethyl ester
- N-Carbobenzyloxy-valine ethyl ester
Comparison: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is unique due to the presence of both phenylalanine and glycine residues, making it a versatile building block for synthesizing peptides with diverse properties. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing peptides with specific biological activities .
Propiedades
Fórmula molecular |
C21H24N2O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
ethyl 2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O5/c1-2-27-19(24)14-22-20(25)18(13-16-9-5-3-6-10-16)23-21(26)28-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,25)(H,23,26)/t18-/m0/s1 |
Clave InChI |
VJZPGAICPGGHTL-SFHVURJKSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


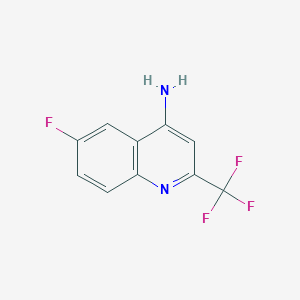
![3-[3-(2-Naphthyl)-1,2,4-oxadiazol-5-yl]propionic acid](/img/structure/B8276488.png)


![4-chloro-1-(4-benzyloxyphenyl)-1-[4-[2-(N,N-dimethylamino)-ethoxy]phenyl]-2-phenyl-1-butene](/img/structure/B8276511.png)

![tert-Butyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B8276527.png)
